![molecular formula C14H10O4 B11867350 Naphtho[2,3-b]furan-4,9-dione, 2-acetyl-3a,9a-dihydro-](/img/structure/B11867350.png)

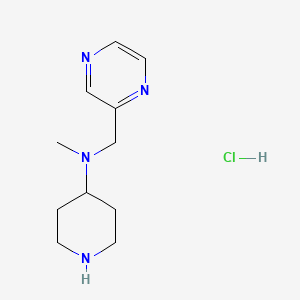

Naphtho[2,3-b]furan-4,9-dione, 2-acetyl-3a,9a-dihydro-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

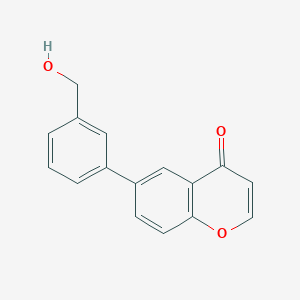

Nafto[2,3-b]furano-4,9-diona, 2-acetil-3a,9a-dihidro- es un complejo compuesto orgánico que pertenece a la clase de los naftofuranos. Este compuesto se caracteriza por su estructura de anillo fusionado única, que incluye un anillo de naftaleno fusionado a un anillo de furano. Es de gran interés en varios campos de la investigación científica debido a sus posibles actividades biológicas y aplicaciones en el descubrimiento de fármacos.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Uno de los métodos eficientes para sintetizar Naphtho[2,3-b]furan-4,9-diona implica un proceso de hidrogenólisis inversa catalizado por paladio. Este método acopla 2-hidroxi-1,4-naftoquinonas con olefinas para producir el compuesto deseado. La reacción está catalizada por paladio sobre carbono (Pd/C) disponible comercialmente y no requiere oxidantes ni aceptores de hidrógeno, lo que la convierte en un enfoque ecológico .

Otro método implica una reacción de cicloadición [3+2] mediada por luz visible. Este enfoque utiliza luz visible para impulsar la reacción, lo que da como resultado altos rendimientos de Naphtho[2,3-b]furan-4,9-dionas y dihidronaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaftonaft

Análisis De Reacciones Químicas

Types of Reactions

Naphtho[2,3-b]furan-4,9-dione, 2-acetyl-3a,9a-dihydro- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted naphthofurans, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Naphtho[2,3-b]furan-4,9-dione, 2-acetyl-3a,9a-dihydro- has a wide range of applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Medicine: It is investigated for its potential use in drug discovery, particularly for its antitumor and antiviral activities.

Mecanismo De Acción

The mechanism of action of Naphtho[2,3-b]furan-4,9-dione, 2-acetyl-3a,9a-dihydro- involves its interaction with molecular targets such as enzymes and receptors. The compound’s biological activities are attributed to its ability to interfere with cellular processes, including DNA replication and protein synthesis. The specific pathways and molecular targets vary depending on the biological activity being studied .

Comparación Con Compuestos Similares

Similar Compounds

Naphtho[2,3-b]furan-4,9-dione: The parent compound without the acetyl and dihydro modifications.

Dihydronaphtho[2,3-b]furan-4,9-dione: A reduced form of the compound.

Naphthoquinones: Compounds with similar quinone structures but lacking the furan ring.

Uniqueness

Naphtho[2,3-b]furan-4,9-dione, 2-acetyl-3a,9a-dihydro- is unique due to its specific acetyl and dihydro modifications, which confer distinct chemical and biological properties. These modifications enhance its reactivity and potential as a therapeutic agent compared to its analogs .

Propiedades

Fórmula molecular |

C14H10O4 |

|---|---|

Peso molecular |

242.23 g/mol |

Nombre IUPAC |

2-acetyl-3a,9a-dihydrobenzo[f][1]benzofuran-4,9-dione |

InChI |

InChI=1S/C14H10O4/c1-7(15)11-6-10-12(16)8-4-2-3-5-9(8)13(17)14(10)18-11/h2-6,10,14H,1H3 |

Clave InChI |

OCNSCSUKMXORLW-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)C1=CC2C(O1)C(=O)C3=CC=CC=C3C2=O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

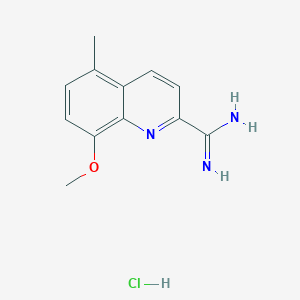

![6H-Purin-6-one, 1,9-dihydro-2-[(4-methylphenyl)amino]-](/img/structure/B11867273.png)

![Imidazo[1,2-a]pyrazin-8-amine, 3-(1H-indol-4-yl)-](/img/structure/B11867321.png)

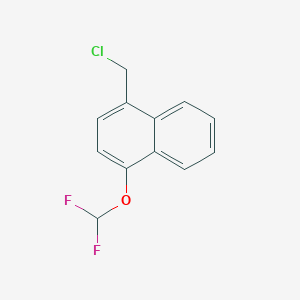

![7,8-Dimethyl-2-thioxo-1H-chromeno[8,7-d]oxazol-6(2H)-one](/img/structure/B11867327.png)

![2-Azaspiro[4.4]nonan-6-yl tert-butylcarbamate](/img/structure/B11867335.png)

![[1-(Dimethylsulfamoyl)-3-ethyl-1H-pyrazol-4-yl]boronic acid](/img/structure/B11867365.png)